molecular formula C12H9BrO4 B1612557 3-(6-Bromo-4-oxo-4H-chromen-3-yl)propanoic acid CAS No. 870703-98-3

3-(6-Bromo-4-oxo-4H-chromen-3-yl)propanoic acid

Cat. No.: B1612557
CAS No.: 870703-98-3
M. Wt: 297.10 g/mol
InChI Key: APDLNZPLTAFXMY-UHFFFAOYSA-N
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Description

3-(6-Bromo-4-oxo-4H-chromen-3-yl)propanoic acid is a chemical compound belonging to the chromone family Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Bromo-4-oxo-4H-chromen-3-yl)propanoic acid typically involves the bromination of chromone derivatives followed by the introduction of a propanoic acid moiety. One common method involves the use of bromine in acetic acid to brominate 4-oxo-4H-chromen-3-yl derivatives. The brominated intermediate is then reacted with propanoic acid under acidic or basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent esterification or amidation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine-substituted position, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromone ring, potentially yielding alcohol derivatives.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed:

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(6-Bromo-4-oxo-4H-chromen-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the chromone ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

  • 3-(5,7-Dimethoxy-4-oxo-4H-chromen-2-yl)propanoic acid
  • 3-(5-Methoxy-4-oxo-4H-chromen-2-yl)propanoic acid
  • 3-(6-Chloro-4-oxo-4H-chromen-3-yl)propanoic acid

Comparison: Compared to its analogs, 3-(6-Bromo-4-oxo-4H-chromen-3-yl)propanoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to interact with biological targets, potentially leading to more potent effects .

Properties

CAS No.

870703-98-3

Molecular Formula

C12H9BrO4

Molecular Weight

297.10 g/mol

IUPAC Name

3-(7-bromo-4-oxochromen-3-yl)propanoic acid

InChI

InChI=1S/C12H9BrO4/c13-8-2-3-9-10(5-8)17-6-7(12(9)16)1-4-11(14)15/h2-3,5-6H,1,4H2,(H,14,15)

InChI Key

APDLNZPLTAFXMY-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CO2)CCC(=O)O

Canonical SMILES

C1=CC2=C(C=C1Br)OC=C(C2=O)CCC(=O)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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